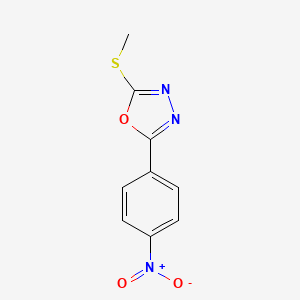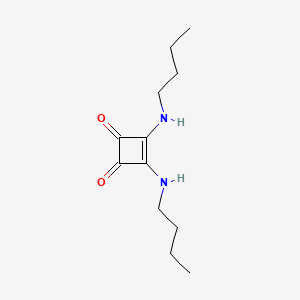
3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.305 g/mol This compound is characterized by its cyclobutene ring structure substituted with butylamino groups at the 3 and 4 positions, and carbonyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with butylamine. One common method involves the reaction of squaric acid diesters with butylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The butylamino groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the development of novel materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, inhibiting their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): Known for its use in bioorganic and medicinal chemistry.
3,4-Dianilinocyclobut-3-ene-1,2-dione: Used in the synthesis of dyes and other organic compounds.
3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione: Studied for its unique structural and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
21647-15-4 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3,4-bis(butylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-7-13-9-10(12(16)11(9)15)14-8-6-4-2/h13-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
NWLXKYLHHGQCFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C(=O)C1=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


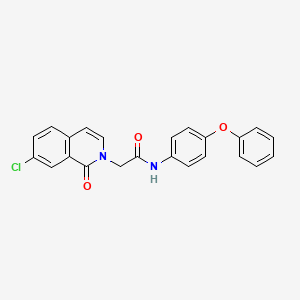
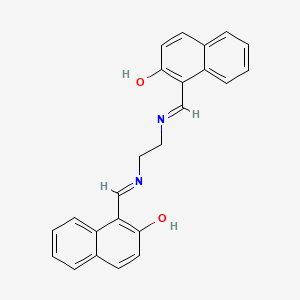


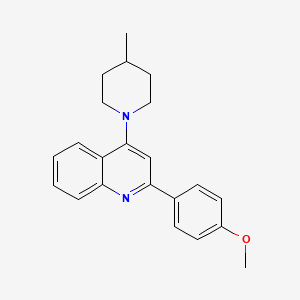
![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
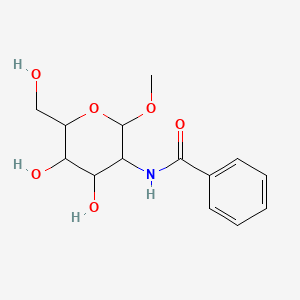

![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)


